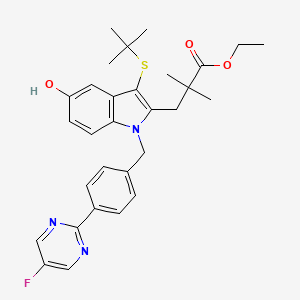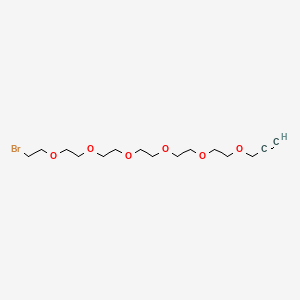
Propargyl-PEG6-Br
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propargyl-PEG6-Br is a compound that serves as a polyethylene glycol-based linker for proteolysis-targeting chimeras (PROTACs). It is used to join two essential ligands crucial for forming PROTAC molecules, enabling selective protein degradation via the ubiquitin-proteasome system within cells . This compound is particularly valuable in research and development due to its ability to facilitate the targeted degradation of specific proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propargyl-PEG6-Br is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and propargyl bromide. The synthesis typically involves the following steps:
Activation of PEG: PEG is first activated by converting its hydroxyl groups into more reactive intermediates.
Propargylation: The activated PEG is then reacted with propargyl bromide under basic conditions to introduce the propargyl group.
Purification: The resulting product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of PEG: Large quantities of PEG are activated using industrial-grade reagents.
Propargylation Reaction: The activated PEG is reacted with propargyl bromide in large reactors under controlled conditions.
Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions
Propargyl-PEG6-Br undergoes various chemical reactions, including:
Click Chemistry: It contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules.
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction requires a copper catalyst and an azide-containing molecule.
Nucleophilic Substitution: Common nucleophiles such as amines or thiols can react with the bromine atom in this compound under basic conditions.
Major Products Formed
Triazole Derivatives: Formed through CuAAC reactions with azides.
Substituted PEG Derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Propargyl-PEG6-Br has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the targeted degradation of proteins.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Industry: Utilized in the development of advanced drug delivery systems and biomedical devices.
Mecanismo De Acción
Propargyl-PEG6-Br functions as a linker in PROTACs, which are designed to degrade specific proteins within cells. The mechanism involves:
Binding to E3 Ubiquitin Ligase: One end of the PROTAC molecule binds to an E3 ubiquitin ligase.
Target Protein Binding: The other end of the PROTAC molecule binds to the target protein.
Ubiquitination and Degradation: The PROTAC facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome.
Comparación Con Compuestos Similares
Similar Compounds
Azido-PEG5-succinimidyl carbonate: Another PEG-based linker used in bioconjugation.
Bromo-PEG2-alcohol: A shorter PEG-based linker with similar reactivity.
Hydroxy-PEG7-Boc: A PEG-based linker with a hydroxyl group instead of a bromine atom.
Uniqueness
Propargyl-PEG6-Br is unique due to its propargyl group, which allows for click chemistry reactions, and its bromine atom, which enables nucleophilic substitution. This dual functionality makes it highly versatile for various applications in research and industry .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BrO6/c1-2-4-17-6-8-19-10-12-21-14-15-22-13-11-20-9-7-18-5-3-16/h1H,3-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADSRAOHGSOPAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BrO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
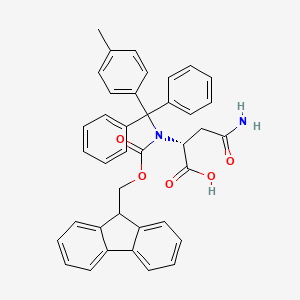
![sodium;(4R,5S,6S)-3-[(3S,5S)-1-[(4-aminophenyl)methyl]-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B11828820.png)
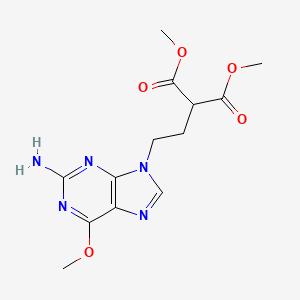
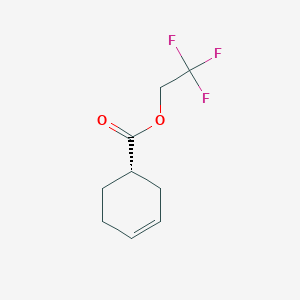
![tert-Butyl (6-((5R,6R)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl)-[1,1'-biphenyl]-3-yl)carbamate](/img/structure/B11828862.png)
![1-Piperidinecarboxylic acid, 3-[[6-chloro-3-[[[(3-fluoro-2-methylphenyl)amino]carbonyl]amino]-2-hydroxyphenyl]sulfonyl]-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B11828868.png)
![1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one](/img/structure/B11828878.png)
![2H-Cyclopenta[b]furan-2-one, hexahydro-4-[(1E)-4-[2-iodo-5-(trifluoromethyl)phenoxy]-3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-buten-1-yl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]-, (3aR,4R,5R,6aS)-](/img/structure/B11828882.png)
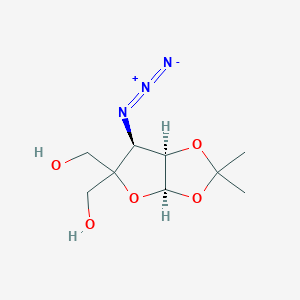
![[(4aR,6R,7S,8S,8aS)-7,8-dihydroxy-6-(4-nitrophenoxy)-2-phenyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-7-yl]-phenylmethanone](/img/structure/B11828893.png)
![6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B11828896.png)

![benzyl ((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)carbamate](/img/structure/B11828903.png)
